![molecular formula C18H16ClNO2 B14742788 (5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione CAS No. 6328-62-7](/img/structure/B14742788.png)
(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group and a phenylhexane-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with 1-phenylhexane-1,3-dione under specific reaction conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imino group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5e)-5-[(4-Bromophenyl)imino]-1-phenylhexane-1,3-dione
- (5e)-5-[(4-Fluorophenyl)imino]-1-phenylhexane-1,3-dione
- (5e)-5-[(4-Methylphenyl)imino]-1-phenylhexane-1,3-dione
Uniqueness
(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6328-62-7 |
|---|---|
Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)imino-1-phenylhexane-1,3-dione |
InChI |
InChI=1S/C18H16ClNO2/c1-13(20-16-9-7-15(19)8-10-16)11-17(21)12-18(22)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
REGQHMXYKZEPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)CC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


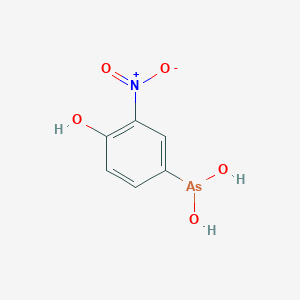

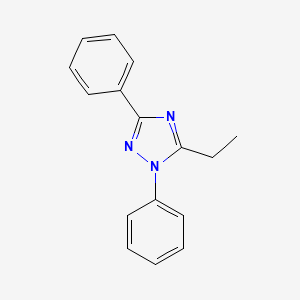
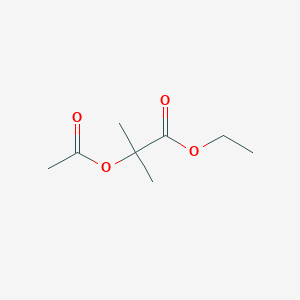
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
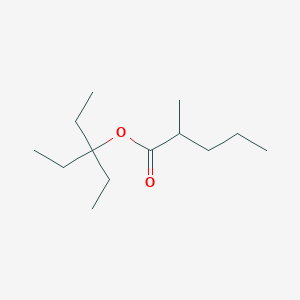
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
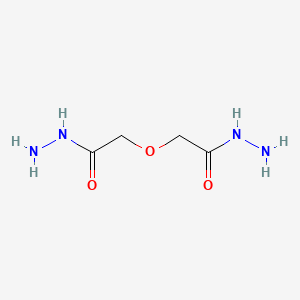
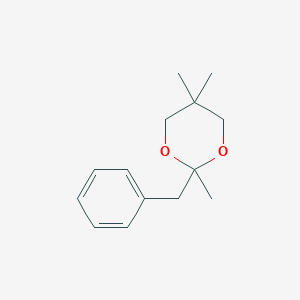
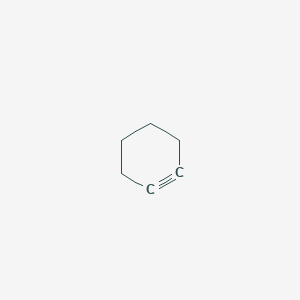
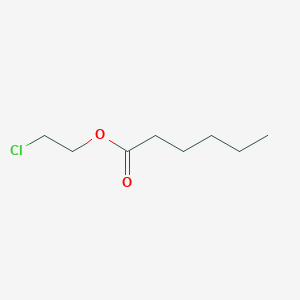
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
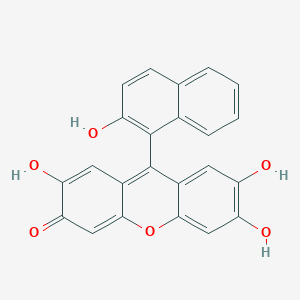
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
